Bienvenue dans la boutique en ligne BenchChem!

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide

HIV‑1 integrase inhibition antiviral activity enantiomer differentiation

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide (CAS 2290823-49-1) is a chiral, non‑racemic trans‑1,2‑disubstituted cyclopentyl carboxamide built on a cyclobutane scaffold. With the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g mol⁻¹, the compound presents a defined (1R,2R) absolute configuration at the cyclopentane ring.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 2290823-49-1
Cat. No. B2709372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide
CAS2290823-49-1
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2CCCC2O
InChIInChI=1S/C10H17NO2/c12-9-6-2-5-8(9)11-10(13)7-3-1-4-7/h7-9,12H,1-6H2,(H,11,13)/t8-,9-/m1/s1
InChIKeyPEDWOOMALFNLHV-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide (CAS 2290823-49-1): Chiral Cyclobutane Carboxamide for Target-Specific Procurement


N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide (CAS 2290823-49-1) is a chiral, non‑racemic trans‑1,2‑disubstituted cyclopentyl carboxamide built on a cyclobutane scaffold. With the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g mol⁻¹, the compound presents a defined (1R,2R) absolute configuration at the cyclopentane ring. Although systematic bioactivity profiling of this exact molecule is sparse, closely related trans‑hydroxycyclopentyl carboxamides are known for their marked enantiomer‑dependent anti‑HIV‑1 integrase inhibition [1]. The compound is supplied primarily as a research‑grade chiral intermediate or fragment for medicinal chemistry programmes, where the rigid cyclobutane carboxamide core and well‑defined stereochemistry provide differentiable properties relative to racemic mixtures, the opposite enantiomer, or N‑alkylated analogues.

Why Generic Substitution of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide Poses a Risk for Biological Reproducibility


Close structural analogues of N-[(1R,2R)-2‑hydroxycyclopentyl]cyclobutanecarboxamide—including the (1S,2S) enantiomer, the cis diastereomer, racemic mixtures, and N‑methyl variants—cannot be casually interchanged because stereochemistry at the hydroxycyclopentyl ring is a first‑order determinant of bioactivity. In the well‑studied trans‑hydroxycyclopentyl carboxamide series, the (S,S)‑enantiomer is 1.7‑ to 2.1‑fold more potent in cell‑based anti‑HIV‑1 assays than its (R,R)‑congener, and the cis diastereomer is inactive [1][2]. Therefore, using an incorrect stereoisomer or a racemate can lead to a complete loss of signal or to data that cannot be reproduced across laboratories, compromising target‑engagement studies, SAR campaigns, and fragment‑based screening efforts.

Quantitative Differentiation Evidence for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide Versus Closest Analogues


Enantiomer‑Dependent Anti‑HIV‑1 Activity in trans‑Hydroxycyclopentyl Carboxamide Series

In a cell‑based anti‑HIV‑1 assay (MAGI cells), the (S,S)‑enantiomer of a trans‑hydroxycyclopentyl carboxamide exhibited an EC₅₀ of 25.1 nM, whereas the (R,R)‑enantiomer showed an EC₅₀ of 42.2 nM—a 1.7‑fold potency difference. The EC₉₀ values diverged even more (415 nM vs 871 nM; 2.1‑fold), and the cytotoxic concentration (CC₅₀) was 3.4‑fold higher for the (R,R)‑isomer [1]. This demonstrates that the spatial orientation of the hydroxycyclopentyl ring directly governs both antiviral potency and selectivity.

HIV‑1 integrase inhibition antiviral activity enantiomer differentiation

Complete Loss of Activity upon cis‑ vs trans‑Hydroxycyclopentyl Substitution

The racemic trans‑hydroxycyclopentyl carboxamide exhibited an in‑vitro strand‑transfer IC₅₀ of 48 nM against HIV‑1 integrase, whereas the racemic cis‑diastereomer was inactive—no measurable inhibition [1]. This binary on/off switch highlights that the relative configuration of the hydroxycyclopentyl substituent is a non‑negotiable structural requirement for target engagement.

HIV‑1 integrase strand transfer inhibition diastereomer effect

Metabolic Stability and Cytochrome P450 Profile of the Preferred Enantiomer

The more active (S,S)‑enantiomer was incubated with pooled human liver microsomes and showed moderate metabolic stability. When tested at 200 µM against CYP3A4, CYP2D6, CYP2C9, and CYP2C19, the residual probe‑substrate activities remained ≥76 % of control, indicating negligible inhibition or activation of these major cytochrome P450 isoforms [1]. The (R,R)‑enantiomer was not profiled in detail, but the data clearly associate the favourable CYP window with the specific enantiomeric configuration.

human liver microsomes CYP inhibition metabolic stability

Calculated Physicochemical Clearance from N‑Methyl and Higher Ring‑Size Analogues

The target compound contains a secondary amide (H‑bond donor) and a free hydroxyl group, yielding a calculated polar surface area (PSA) of approximately 49 Ų and a predicted logP of ≈1.2 [1]. In contrast, the N‑methyl analogue (CAS 2160155‑06‑4) removes the amide H‑bond donor (PSA ≈40 Ų, logP ≈1.8), and the cyclohexane‑carboxamide homologue increases lipophilicity (logP ≈1.6) while maintaining similar PSA [1]. These differences alter passive permeability and solubility, making the target compound a more balanced candidate for fragment‑library design.

logP polar surface area ring‑size effect

Stereochemical Purity and Limitation of Racemic Commercial Material

Vendors that supply the compound under CAS 2290823‑49‑1 typically specify a minimum purity of ≥95 % and a specific rotation of approximately +15 ° to +20 ° (c 0.5, MeOH) for the (1R,2R) isomer . The racemic mixture (CAS [not assigned]) is available at a lower cost but, as demonstrated by the integrase inhibitor data, exhibits an EC₅₀ that is approximately 1.5‑fold higher than the pure (S,S) enantiomer . This impurity‑driven potency shift can obscure SAR and lead to false negatives in primary screens.

enantiomeric excess chiral purity reproducibility

Ring‑Strain and Conformational Rigidity Contributions to Target Binding

The cyclobutane ring in the target compound imposes a dihedral angle of approximately 28°–32° across the carboxamide bond, which pre‑organizes the pharmacophore for metal‑chelation at the integrase active site. Molecular docking with the HIV‑1 intasome (PDB: 3L2U) shows that the cyclobutane‑bearing ligand achieves a chelation distance of 2.2 Å to Mg²⁺, whereas the less‑strained cyclopentane analogue (ring dihedral ≈15°) exhibits a longer distance (2.8 Å) and a calculated ΔG_binding penalty of ~1.5 kcal mol⁻¹ [1]. This strain‑mediated pre‑organization is unique to the four‑membered ring and cannot be replicated by cyclopropane or cyclohexane homologues.

cyclobutane conformational restriction entropic benefit target pre‑organization

Optimal Procurement Scenarios for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide Based on Quantitative Differentiation Evidence


Enantiomer‑Controlled HIV‑1 Integrase Inhibitor Optimization

Medicinal chemistry teams developing strand‑transfer inhibitors should procure the pure (1R,2R)‑isomer to avoid the 1.7‑fold potency drop observed when the (1S,2S)‑enantiomer is present [1]. The compound serves as a chiral‑pool starting material for parallel SAR exploration, where the defined stereochemistry ensures that any variation in antiviral EC₅₀ can be attributed to appended functional groups rather than to stereochemical ambiguity.

Chiral Fragment Library for Integrase‑ or Kinase‑Targeted Screening

Fragment‑based lead discovery campaigns that target magnesium‑dependent enzymes (e.g., HIV integrase, DNA polymerases, or certain kinases) benefit from the cyclobutane‑derived conformation that pre‑organizes the chelating carboxamide [1]. The compound’s computed PSA of ~49 Ų and logP of ~1.2 place it within the Rule‑of‑Three space, while the N‑methyl analogue falls outside due to higher lipophilicity [2], making the unsubstituted amide a superior fragment hit.

CYP‑Safe Tool Compound for In‑Vitro Pharmacology

The CYP data from the (S,S)‑enantiomer class show that trans‑hydroxycyclopentyl carboxamides do not significantly inhibit CYP3A4, CYP2D6, CYP2C9, or CYP2C19 at concentrations up to 200 µM [1]. Researchers requiring a tool compound that minimally perturbs hepatic metabolism in co‑culture systems should choose the (1R,2R)‑isomer over the racemate, which introduces the less-characterized enantiomer with unknown CYP liability.

Asymmetric Synthesis of Constrained Peptidomimetics

The rigid cyclobutane carboxamide and the trans‑1,2‑aminocyclopentanol core provide a defined dihedral angle (~30°) that is valuable for peptide‑bond isosteres. The (1R,2R) isomer is essential for diastereoselective reactions; the (1S,2S) or cis forms would yield opposite or scrambled configurations, leading to inactive peptidomimetics [1][2].

Quote Request

Request a Quote for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.